molecular formula C15H11ClN2OS2 B2579036 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-64-3

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2579036
CAS RN: 922572-64-3
M. Wt: 334.84
InChI Key: YPSMBCFEFKTAAE-UHFFFAOYSA-N
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Description

“3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential biological activities, including as quorum sensing inhibitors .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their growth inhibitory activities . In the LasB system, some benzothiazole derivatives showed promising quorum-sensing inhibitors .

Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives for their gelation behavior. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation. Interestingly, certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration (MGC). The structural analysis revealed helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, underlining the potential of these compounds in developing novel supramolecular materials (Yadav & Ballabh, 2020).

Anticancer Applications

Tiwari et al. (2017) conducted a study on the anticancer evaluation of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were assessed for their in vitro anticancer activity against a panel of human cancer cell lines, demonstrating promising anticancer activity. The study highlights the potential of these compounds as anticancer agents, with several derivatives showing GI50 values comparable to standard drugs. Molecular docking studies were also performed to elucidate the probable mechanism of action (Tiwari et al., 2017).

Material Science and Coordination Chemistry

Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its coordination with Ni and Pd complexes. This study not only expanded the understanding of the chemical properties and reactivity of thiadiazolobenzamides but also highlighted their potential in creating novel complexes with metals. Such complexes could have applications in catalysis, material science, and as models for studying metal-ligand interactions (Adhami et al., 2012).

Sensor Development

Ebadi Vazifekhoran et al. (2023) reported on the synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide, used as an ionophore in the design of chromium(III) sensors. These sensors demonstrated enhanced detection limits and fast response times, with potential applications in environmental monitoring and the pharmaceutical industry. The study underscores the role of N-(thiazol-2-ylcarbamothioyl) benzamide in developing sensitive analytical tools for metal ion detection (Ebadi Vazifekhoran et al., 2023).

Future Directions

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Benzothiazole derivatives, including “3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide”, could be a part of this research direction .

properties

IUPAC Name

3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSMBCFEFKTAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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